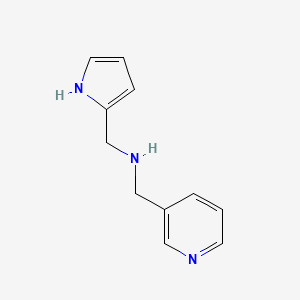![molecular formula C16H21N3O3 B3084653 2,2-Dimethyl-3-[(4-pyridin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid CAS No. 1142214-71-8](/img/structure/B3084653.png)
2,2-Dimethyl-3-[(4-pyridin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid
Overview
Description
“2,2-Dimethyl-3-[(4-pyridin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid” is a specialty product used for proteomics research . It’s a complex organic compound with potential applications in various fields of study .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 303.36 . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the searched resources. These properties can be determined experimentally or predicted using computational methods.Scientific Research Applications
Chemical Variability and Complex Properties
Research on compounds containing pyridine and piperazine structures, similar to the query compound, highlights the variability in chemical properties and potential applications. For example, studies on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes review their preparation, properties, and applications, including spectroscopic properties, biological, and electrochemical activity. This suggests that compounds with similar structures could have varied applications in materials science and biotechnology due to their complex properties and interactions (Boča, Jameson, & Linert, 2011).
Cytochrome P450 Inhibition
Compounds with pyridine and piperazine functionalities are often studied for their interaction with cytochrome P450 enzymes, crucial for drug metabolism and potential drug-drug interactions. Research on selective chemical inhibitors of CYP isoforms in human liver microsomes demonstrates the importance of structural selectivity in influencing the metabolism of various drugs, indicating that the query compound might be relevant in pharmacokinetic studies and the development of safer medications (Khojasteh et al., 2011).
Dipeptidyl Peptidase IV Inhibition
The structural features of the query compound suggest potential for interaction with proteins or enzymes. For example, dipeptidyl peptidase IV inhibitors, which include various structural groups such as pyrrolidines, thiazolidines, and piperazines, are significant in treating type 2 diabetes mellitus. This area of research emphasizes the role of specific chemical structures in the development of therapeutic agents, suggesting that the query compound could be of interest in medicinal chemistry and drug design (Mendieta, Tarragó, & Giralt, 2011).
Novel Synthesis and Pharmaceutical Impurities
Research on the novel synthesis methods of pharmaceuticals and the study of their impurities is crucial for drug development and safety. Studies focusing on the synthesis of omeprazole and the identification of impurities in proton pump inhibitors highlight the importance of understanding the chemical reactions and potential by-products of drug synthesis processes. This suggests a research interest in the synthesis pathways and purity analysis of compounds related to the query molecule (Saini et al., 2019).
Future Directions
properties
IUPAC Name |
2,2-dimethyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-16(2)12(13(16)15(21)22)14(20)19-9-7-18(8-10-19)11-5-3-4-6-17-11/h3-6,12-13H,7-10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROYMWVTBFJMGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501126937 | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[[4-(2-pyridinyl)-1-piperazinyl]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142214-71-8 | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[[4-(2-pyridinyl)-1-piperazinyl]carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142214-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[[4-(2-pyridinyl)-1-piperazinyl]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,4-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084590.png)


amine](/img/structure/B3084610.png)

![3-{[(4-Methoxyphenyl)amino]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084616.png)
![3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084630.png)
![3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084637.png)
![2,2-Dimethyl-3-[(4-pyrimidin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid](/img/structure/B3084647.png)
![3-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084661.png)
![3-[(4-Acetylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084664.png)
![3-{[4-(2,5-Dimethylphenyl)piperazin-1-YL]-carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084671.png)